METHYL 4-[4-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE
Overview
Description
Methyl 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate is a complex organic compound with a molecular formula of C23H23NO8 This compound is characterized by the presence of a benzodioxole ring, a pyrazole ring, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The benzodioxole and pyrazole intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole or pyrazole derivatives.
Scientific Research Applications
Methyl 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[4-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrazole rings may play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
- Methyl 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}propanoate
Uniqueness
Methyl 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its longer butanoate ester chain may influence its solubility, stability, and interaction with molecular targets compared to similar compounds with shorter ester chains.
Properties
IUPAC Name |
methyl 4-[4-(1,3-benzodioxole-5-carbonylamino)-3,5-dimethylpyrazol-1-yl]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-11-17(12(2)21(20-11)8-4-5-16(22)24-3)19-18(23)13-6-7-14-15(9-13)26-10-25-14/h6-7,9H,4-5,8,10H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMMFOCXNDNZQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)OC)C)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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